3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde
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Overview
Description
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperazine ring via an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde typically involves the following steps:
Formation of the Ethoxy Bridge: This can be achieved by reacting salicylaldehyde with an appropriate amine in a solvent such as ethanol or methylbenzene, followed by heating to reflux for 12-14 hours.
Introduction of the Piperazine Ring: The intermediate product is then reacted with bromoethane and an acid acceptor like potassium carbonate in a solvent such as dimethyl sulfoxide or tetrahydrofuran, followed by heating to 80°C for 12 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve nucleophilic reagents.
Major Products
Oxidation: 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzoic acid.
Reduction: 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with biological targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde: Similar in structure but with different functional groups.
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde is unique due to the presence of both the piperazine ring and the ethoxy bridge, which confer specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3-[2-(4-acetylpiperazin-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H20N2O3/c1-13(19)17-7-5-16(6-8-17)9-10-20-15-4-2-3-14(11-15)12-18/h2-4,11-12H,5-10H2,1H3 |
InChI Key |
NDSORYGOYSOENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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